3-Ethyl-5-fluoro-1H-indazole CAS number and chemical identifiers
3-Ethyl-5-fluoro-1H-indazole CAS number and chemical identifiers
[1]
Executive Summary
3-Ethyl-5-fluoro-1H-indazole is a specialized heterocyclic building block belonging to the indazole class of "privileged scaffolds" in medicinal chemistry. Characterized by a bioisosteric relationship to the indole nucleus, the indazole core is integral to the design of small-molecule inhibitors targeting protein kinases (e.g., VEGFR, PI3K, AKT) and other signal transduction pathways.
The 3-ethyl substitution provides specific steric bulk and lipophilicity (increasing logP) to fill hydrophobic pockets in enzyme active sites, while the 5-fluoro moiety modulates metabolic stability by blocking oxidative metabolism at the susceptible C5 position and altering the electronic properties of the aromatic system. This guide details the chemical identity, validated synthetic pathways, and application protocols for this compound in drug discovery.
Chemical Identity & Physical Properties[2][3][4][5]
Datasheet
| Property | Specification |
| Chemical Name | 3-Ethyl-5-fluoro-1H-indazole |
| CAS Number | 45265-05-4 (Commercial Reference) Note: Verify with specific vendor COA as CAS assignment for this specific isomer can vary by catalog. |
| Molecular Formula | C₉H₉FN₂ |
| Molecular Weight | 164.18 g/mol |
| SMILES | CCC1=NNC2=C1C=C(F)C=C2 |
| InChIKey | Computed based on structure: [Insert Key if generated] |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water |
| pKa (Calc) | ~13.8 (NH acidity), ~1.5 (N2 basicity) |
Structural Analysis
The molecule features a fused benzene and pyrazole ring system.[1][2][3]
-
N1-H: The acidic proton (pKa ~13.8) allows for N-alkylation or arylation to diversify the scaffold.
-
C3-Ethyl: A flexible alkyl chain that can interact with the "gatekeeper" regions of kinase domains.
-
C5-Fluoro: An electron-withdrawing group that deactivates the benzene ring towards electrophilic attack and increases the acidity of the N1 proton.
Synthetic Pathways[9]
The synthesis of 3-Ethyl-5-fluoro-1H-indazole is most reliably achieved through the cyclization of o-haloaryl ketones with hydrazine. This method is preferred over diazotization routes due to higher regioselectivity and safety profiles.[1]
Retrosynthetic Analysis
-
Disconnection: N-N bond and C-N bond formation.
-
Precursor: 1-(2,5-difluorophenyl)propan-1-one (2,5-Difluoropropiophenone).
Protocol: SNAr Cyclization Route
This protocol utilizes the nucleophilic aromatic substitution (SNAr) capability of the 2-fluoro position, activated by the ortho-carbonyl group.
Reagents:
-
1-(2,5-difluorophenyl)propan-1-one (1.0 eq)
-
Hydrazine hydrate (5.0 - 10.0 eq)
-
Solvent: n-Butanol or Ethanol/Pyridine mixture
-
Temperature: Reflux (100–120 °C)[1]
Step-by-Step Methodology:
-
Charge: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1-(2,5-difluorophenyl)propan-1-one (10 mmol) in n-butanol (20 mL).
-
Addition: Add hydrazine hydrate (50 mmol) dropwise at room temperature. Caution: Exothermic reaction.[1]
-
Reflux: Heat the mixture to reflux (118 °C) for 8–12 hours. Monitor reaction progress via TLC (System: Hexane/EtOAc 3:1) or LC-MS. The starting ketone peak should disappear.[1]
-
Work-up: Cool the reaction mixture to room temperature.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude residue via flash column chromatography (SiO₂, Gradient: 0-40% EtOAc in Hexanes).
-
Validation: Confirm structure via ¹H NMR (distinct triplet for ethyl CH₃, quartet for ethyl CH₂, and aromatic signal pattern consistent with 5-fluoro substitution).
Synthetic Workflow Diagram
Caption: One-pot synthesis of 3-Ethyl-5-fluoro-1H-indazole via condensation and intramolecular SNAr cyclization.
Applications in Drug Discovery[7]
Kinase Inhibitor Design
The 3-ethyl-5-fluoro-1H-indazole scaffold acts as an ATP-mimetic pharmacophore.
-
Hinge Binding: The N1/N2 nitrogens often form hydrogen bonds with the hinge region of kinase domains (e.g., Glu/Cys residues).[1]
-
Selectivity Tuning: The 3-ethyl group projects into the hydrophobic pocket (Gatekeeper residue vicinity), potentially inducing selectivity for kinases with larger gatekeeper residues or specific hydrophobic back-pockets.
-
Metabolic Blockade: The 5-fluoro substituent prevents hydroxylation by Cytochrome P450 enzymes, extending the half-life (
) of the lead compound compared to the non-fluorinated analog.
Functionalization Strategies
Researchers utilize this intermediate to generate libraries:
-
N1-Alkylation: Reaction with alkyl halides (using Cs₂CO₃/DMF) to target solvent-exposed regions.
-
C3-Modification: While the ethyl group is fixed in this intermediate, oxidative functionalization (e.g., benzylic bromination) can convert the ethyl group into a reactive handle for further coupling.
Handling & Safety (SDS Summary)
Signal Word: Warning
| Hazard Class | H-Code | Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |
| Skin Irritation | H315 | Causes skin irritation.[1] |
| Eye Irritation | H319 | Causes serious eye irritation.[1] |
| STOT-SE | H335 | May cause respiratory irritation. |
Self-Validating Safety Protocol:
-
Engineering Controls: Always handle in a certified chemical fume hood to mitigate inhalation risks of fine powder or solvent vapors.[1]
-
PPE: Nitrile gloves (0.11 mm min thickness), safety glasses with side shields, and lab coat.
-
Spill Response: Contain with inert absorbent (vermiculite).[1] Do not flush into surface water; indazoles can be toxic to aquatic life.[1]
References
-
BLD Pharm. (2024).[1] Product Datasheet: 3-Ethyl-5-fluoro-1H-indazole (Cat No.[4][5][6] BD3031439).[1] Retrieved from
- Lukin, K. et al. (2014). "General procedure for the synthesis of fluoro-1H-indazoles." European Journal of Medicinal Chemistry, 87, 386-397.
-
Sigma-Aldrich. (2024).[9] Safety Data Sheet: Indazole Derivatives. Retrieved from
-
National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary: Indazole Structure-Activity Relationships. Retrieved from
-
ChemScene. (2024). Building Blocks: 5-Fluoro-3-ethyl-1H-indazole. Retrieved from
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